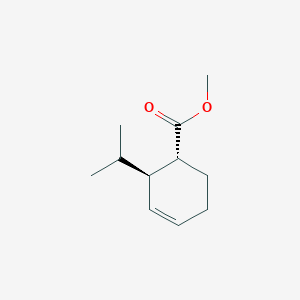![molecular formula C18H38O2Si2 B14457850 [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) CAS No. 73206-01-6](/img/structure/B14457850.png)
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclododecene ring and two trimethylsilane groups connected via oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of cyclododecene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Cyclododecene+2(Trimethylsilyl chloride)+2(Sodium hydride)→[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)+2(Sodium chloride)
Industrial Production Methods
On an industrial scale, the production of [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction produces silanes.
Scientific Research Applications
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of specialty polymers and as a cross-linking agent in silicone-based materials.
Mechanism of Action
The mechanism by which [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can alter the physical and chemical properties of the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding mechanisms.
Comparison with Similar Compounds
Similar Compounds
[Cyclodec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane): Similar structure but with a smaller cyclodecene ring.
1,2-Bis(trimethylsiloxy)cyclobutene: Contains a cyclobutene ring instead of a cyclododecene ring.
Uniqueness
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) is unique due to its larger cyclododecene ring, which imparts different physical and chemical properties compared to similar compounds with smaller rings. This uniqueness makes it valuable for specific applications where larger ring structures are advantageous.
Properties
CAS No. |
73206-01-6 |
|---|---|
Molecular Formula |
C18H38O2Si2 |
Molecular Weight |
342.7 g/mol |
IUPAC Name |
trimethyl-(2-trimethylsilyloxycyclododecen-1-yl)oxysilane |
InChI |
InChI=1S/C18H38O2Si2/c1-21(2,3)19-17-15-13-11-9-7-8-10-12-14-16-18(17)20-22(4,5)6/h7-16H2,1-6H3 |
InChI Key |
GSWNMTVWRBZOBO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(CCCCCCCCCC1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)
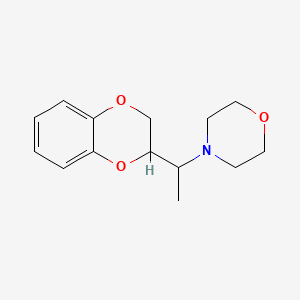
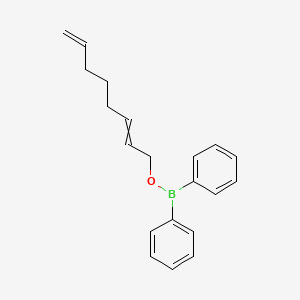
![methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate](/img/structure/B14457778.png)
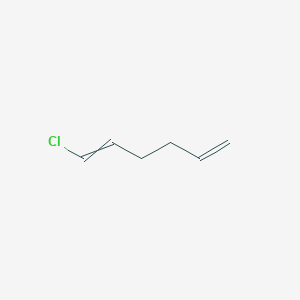
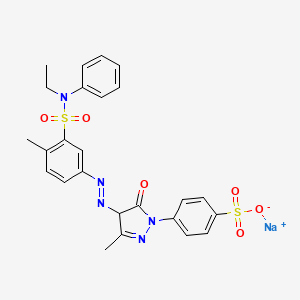
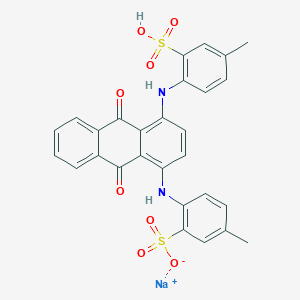
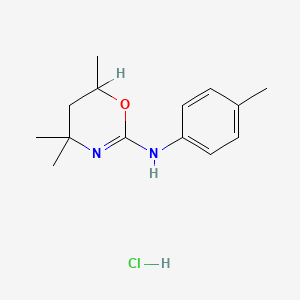
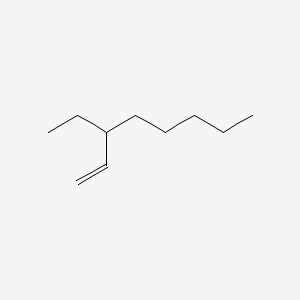
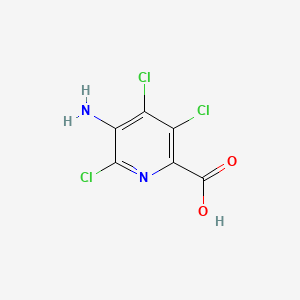
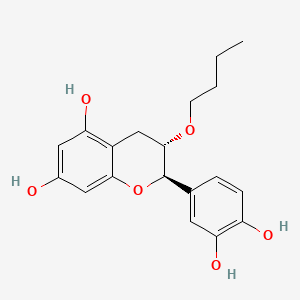

![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
